molecular formula C7H10OS B2940086 hexahydro-1H-cyclopenta[c]thiophen-5-one CAS No. 1508068-71-0

hexahydro-1H-cyclopenta[c]thiophen-5-one

Cat. No.: B2940086
CAS No.: 1508068-71-0
M. Wt: 142.22
InChI Key: WGUHSXWRJNEGPK-UHFFFAOYSA-N
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Description

Hexahydro-1H-cyclopenta[c]thiophen-5-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is characterized by its yellow to brown liquid form and is known for its unique structure, which includes a cyclopentane ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-cyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with sulfur-containing reagents to form the thiophene ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may include steps such as distillation and purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-cyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Hexahydro-1H-cyclopenta[c]thiophen-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexahydro-1H-cyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of hexahydro-1H-cyclopenta[c]thiophen-5-one.

    Thiophene: The parent compound of the thiophene ring present in this compound.

    Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHSXWRJNEGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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